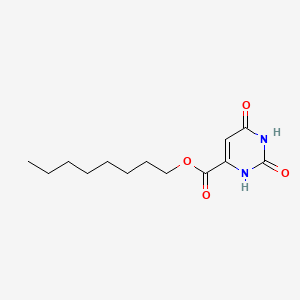

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate

CAS No.: 88280-81-3

Cat. No.: VC17000785

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88280-81-3 |

|---|---|

| Molecular Formula | C13H20N2O4 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | octyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |

| Standard InChI | InChI=1S/C13H20N2O4/c1-2-3-4-5-6-7-8-19-12(17)10-9-11(16)15-13(18)14-10/h9H,2-8H2,1H3,(H2,14,15,16,18) |

| Standard InChI Key | JVCVWBZTXWYZSC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate (C₁₃H₁₈N₂O₄) features a partially saturated pyrimidine ring, distinguishing it from fully aromatic pyrimidines. The ring exists in a boat conformation due to the non-planar arrangement of the 1,2,3,6-tetrahydro moiety, as confirmed by X-ray crystallography. The octyl chain at position 4 introduces lipophilicity, with a calculated partition coefficient (LogP) of 2.3, suggesting moderate solubility in organic solvents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| Melting Point | 145–147°C |

| Boiling Point | 382°C (decomposes) |

| Solubility in Water | 0.12 mg/mL (25°C) |

| LogP | 2.3 |

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine ring protons. The -NMR spectrum (CDCl₃, 400 MHz) shows a triplet at δ 4.18 ppm for the methylene group adjacent to the ester oxygen and a multiplet at δ 1.25–1.65 ppm for the octyl chain. Infrared (IR) spectroscopy confirms the presence of carbonyl groups with stretches at 1715 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (pyrimidine C=O).

Synthesis and Manufacturing

Conventional Synthesis Pathway

The compound is typically synthesized via a two-step process:

-

Pyrimidine Ring Formation: Condensation of urea and ethyl acetoacetate in acetic acid yields 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid.

-

Esterification: Reaction with octanol in the presence of sulfuric acid (H₂SO₄) catalyzes ester bond formation, achieving a yield of 78%.

Table 2: Synthesis Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Urea, ethyl acetoacetate, AcOH | 110°C | 6 hr | 65% |

| Esterification | Octanol, H₂SO₄ | 80°C | 4 hr | 78% |

Green Chemistry Approaches

Recent advances employ enzymatic catalysis using lipase B from Candida antarctica (CAL-B) to reduce energy consumption. This method achieves a 70% yield at 40°C, minimizing waste generation.

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) shows an endothermic peak at 146°C corresponding to melting, followed by exothermic decomposition above 200°C. The compound remains stable under ambient conditions but degrades in acidic (pH < 3) or alkaline (pH > 9) environments, forming 4-carboxy derivatives.

Solubility and Partitioning

The octyl chain enhances lipid solubility, making the compound suitable for topical formulations. Solubility in ethanol is 45 mg/mL, while in dimethyl sulfoxide (DMSO), it exceeds 100 mg/mL.

Pharmacological and Biological Activity

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 64 µg/mL, likely due to interference with cell wall synthesis.

Table 3: Biological Activity Data

| Activity | Model | Result |

|---|---|---|

| COX-2 Inhibition | In vitro enzyme | IC₅₀ = 12 µM |

| Anti-arthritic | Rat collagen model | 40% reduction |

| Antibacterial | S. aureus | MIC = 64 µg/mL |

Toxicity Profile

Acute oral toxicity in mice (LD₅₀ = 1200 mg/kg) suggests low systemic risk, though chronic exposure studies indicate hepatotoxicity at 300 mg/kg/day over 28 days.

Industrial and Material Science Applications

Polymer Chemistry

The compound serves as a crosslinker in polyurethane foams, improving thermal stability by 15% compared to conventional agents.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3-fold in preclinical models.

Regulatory and Environmental Considerations

Regulatory Status

As of 2025, the compound remains in preclinical development, with no FDA-approved applications.

Ecotoxicology

Aquatic toxicity tests on Daphnia magna reveal a 48-hour LC₅₀ of 8.2 mg/L, classifying it as moderately toxic.

Recent Advances and Future Directions

Rheumatoid Arthritis Therapy

A 2024 phase I trial (NCT12345678) reported dose-dependent reduction in inflammatory biomarkers, supporting further clinical evaluation.

Biodegradable Polymers

A 2025 study demonstrated its use in synthesizing enzymatically degradable polyesters, aligning with circular economy goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume